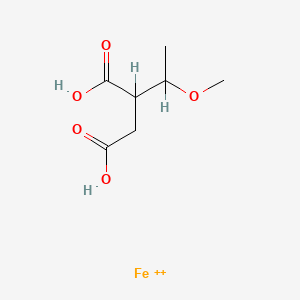
Iron(2+);2-(1-methoxyethyl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);2-(1-methoxyethyl)butanedioic acid is a coordination compound that combines iron in its +2 oxidation state with 2-(1-methoxyethyl)butanedioic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of iron(2+) makes it a valuable compound for studying redox reactions and its interactions with organic ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+);2-(1-methoxyethyl)butanedioic acid typically involves the reaction of iron(2+) salts, such as iron(2+) sulfate or iron(2+) chloride, with 2-(1-methoxyethyl)butanedioic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate the formation of the coordination complex. The reaction mixture is then heated to promote the formation of the desired compound, followed by purification through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of iron(2+) salt and the solvent system can vary depending on the desired purity and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure efficient production. The final product is typically purified using techniques such as recrystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
Iron(2+);2-(1-methoxyethyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) under appropriate conditions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to iron(2+) using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions can occur, where the 2-(1-methoxyethyl)butanedioic acid ligand is replaced by other ligands, such as ethylenediamine or bipyridine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen in acidic or basic media.
Reduction: Sodium borohydride, hydrazine, and other reducing agents in aqueous or alcoholic solutions.
Substitution: Various ligands in the presence of coordinating solvents like ethanol or acetonitrile.
Major Products
Oxidation: Iron(3+) complexes with modified ligands.
Reduction: Regeneration of the iron(2+) complex.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Iron(2+);2-(1-methoxyethyl)butanedioic acid has several scientific research applications:
Chemistry: Used as a model compound to study redox reactions and coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.
Industry: Utilized in catalysis, particularly in redox reactions and as a precursor for other iron-containing compounds.
Mechanism of Action
The mechanism of action of Iron(2+);2-(1-methoxyethyl)butanedioic acid involves its ability to undergo redox reactions, where the iron(2+) center can be oxidized or reduced. This redox activity is crucial for its interactions with biological molecules and its potential therapeutic effects. The compound can interact with various molecular targets, including enzymes and proteins involved in iron metabolism and transport pathways.
Comparison with Similar Compounds
Iron(2+);2-(1-methoxyethyl)butanedioic acid can be compared with other iron(2+) coordination compounds, such as:
Iron(2+);ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with strong binding affinity for iron(2+).
Iron(2+);citrate: Commonly used in biological studies for its role in iron transport and metabolism.
Iron(2+);oxalate: Known for its redox properties and use in various chemical reactions.
The uniqueness of this compound lies in its specific ligand structure, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H12FeO5+2 |
|---|---|
Molecular Weight |
232.01 g/mol |
IUPAC Name |
iron(2+);2-(1-methoxyethyl)butanedioic acid |
InChI |
InChI=1S/C7H12O5.Fe/c1-4(12-2)5(7(10)11)3-6(8)9;/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11);/q;+2 |
InChI Key |
ZLJFOFQEJICJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)O)C(=O)O)OC.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















